molecular formula C11H15NO B2496535 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one CAS No. 908269-77-2

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B2496535
CAS No.: 908269-77-2
M. Wt: 177.247
InChI Key: XYYUQEZTLWDZPH-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one is a substituted aromatic ketone with the molecular formula C₁₁H₁₅NO (derived from related compounds in and ). It features a 3-aminophenyl group attached to a 2,2-dimethylpropan-1-one scaffold. This compound is structurally distinct due to the combination of an electron-donating amino group at the meta position of the phenyl ring and sterically bulky dimethyl groups on the ketone moiety.

Properties

IUPAC Name

1-(3-aminophenyl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYUQEZTLWDZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908269-77-2
Record name 1-(3-aminophenyl)-2,2-dimethylpropan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 3-nitroacetophenone with isobutyraldehyde under acidic conditions to form the corresponding nitro compound. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired aminophenyl compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon to ensure efficient reduction of the nitro group to an amino group .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares 1-(3-Aminophenyl)-2,2-dimethylpropan-1-one with structurally related compounds, focusing on substituent effects, synthesis routes, and functional properties.

Halogen-Substituted Derivatives
Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one 3-Cl 196.67 g/mol Intermediate in organic synthesis; used in safety studies (GHS classified)
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one 4-Br 241.12 g/mol Synthesized via NHC-catalyzed decarboxylative alkylation (80% yield); spectral data confirmed
1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one 2-Cl, 4-F 214.67 g/mol Halogenated analog with potential photochemical applications

Key Observations :

  • Halogen substituents (Cl, Br, F) enhance electrophilicity, making these derivatives reactive in cross-coupling reactions or as intermediates.
  • The 3-chloro derivative is noted for its safety profile (GHS compliance), whereas brominated analogs show high synthetic utility .
Amino-Substituted Derivatives
Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
1-(3-Aminophenyl)propan-1-one 3-NH₂ (no dimethyl) 149.19 g/mol Simpler analog with 95% purity; used in polymer synthesis (e.g., photosensitive polyimides)
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one 4-NH₂-piperidine 184.28 g/mol Heterocyclic amine derivative; explored as a building block in drug discovery

Key Observations :

  • The absence of dimethyl groups in 1-(3-Aminophenyl)propan-1-one reduces steric hindrance, enhancing its reactivity in polymerization reactions .
  • Piperidine-containing analogs demonstrate versatility in medicinal chemistry due to improved solubility and bioavailability .
Heterocyclic and Functionalized Derivatives
Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one 1,4-diazepane 184.28 g/mol Seven-membered ring system; potential CNS drug candidate
1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one 4-OH, 2-CH₃ 192.25 g/mol Phenolic derivative with discontinued commercial availability; limited toxicity data
1-(1H-Benzo[d]imidazol-1-yl)-2,2-dimethylpropan-1-one Benzimidazole 202.25 g/mol Solid-state stability; 95% purity; used in heterocyclic chemistry

Key Observations :

  • Heterocyclic substitutions (e.g., diazepane, benzimidazole) introduce diverse pharmacological profiles but may complicate synthesis due to steric and electronic effects .
  • Hydroxy-substituted derivatives face challenges in commercialization, possibly due to instability or toxicity concerns .

Biological Activity

1-(3-Aminophenyl)-2,2-dimethylpropan-1-one is an organic compound characterized by its unique structure, which includes an aminophenyl group connected to a dimethylpropanone backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity and stability. This interaction may lead to alterations in biochemical pathways, making the compound a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent. For instance, the compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Properties

The compound has also been investigated for its anticancer activities. Research has demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study reported that treatment with this compound resulted in a decrease in cell viability by approximately 70% in certain cancer cell lines at concentrations of 25 µM.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(4-Aminophenyl)-2,2-dimethylpropan-1-oneStructureAntitrypanosomal activity
1-(2-Aminophenyl)-2,2-dimethylpropan-1-oneStructureModerate antimicrobial effects
1-(3-Aminophenyl)-2-methylpropan-1-oneStructureLower anticancer activity

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Case Study 2: Cancer Cell Line Testing

A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis.

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